molecular formula C12H14O3 B8229204 6-Hydroxy-5,7,8-trimethyl-chroman-2-one CAS No. 40740-31-6

6-Hydroxy-5,7,8-trimethyl-chroman-2-one

Cat. No. B8229204
CAS RN: 40740-31-6
M. Wt: 206.24 g/mol
InChI Key: IWIXYZQOIASOQM-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

To a mixture of trimethyl-hydroquinone (3.04 g) and acrylic acid (1.44 g) was added methyl-sulfonic acid (30 mL). The mixture was heated slowly up to 100° C. under nitrogen. The reaction mixture was stirred at 100° C. for 1 hour. The solution was poured into ice, and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate water solution, water and brine. Evaporation and chromatography (silica gel, hexane-ethyl acetate 10% to 25%) gave 1.77 g of 6-hydroxy-5,7,8-trimethyl-chroman-2-one.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[C:12](O)(=[O:15])[CH:13]=[CH2:14]>CS(O)(=O)=O>[OH:11][C:3]1[C:2]([CH3:1])=[C:8]2[C:6](=[C:5]([CH3:9])[C:4]=1[CH3:10])[O:7][C:12](=[O:15])[CH2:13][CH2:14]2

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate water solution, water and brine
CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography (silica gel, hexane-ethyl acetate 10% to 25%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.